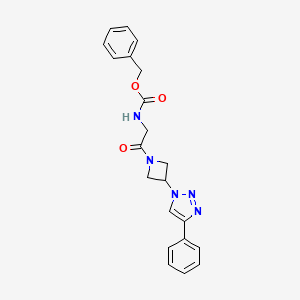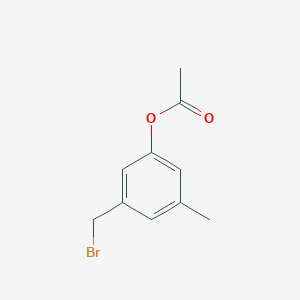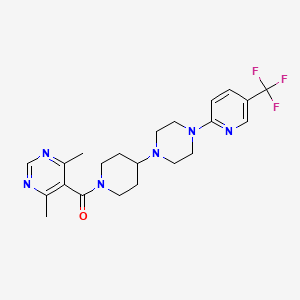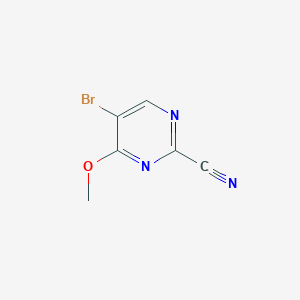![molecular formula C13H12F3N5OS B2965882 1-(1,2,5-Thiadiazol-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine CAS No. 2097901-34-1](/img/structure/B2965882.png)
1-(1,2,5-Thiadiazol-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine
カタログ番号 B2965882
CAS番号:
2097901-34-1
分子量: 343.33
InChIキー: ZSKYYENQYBXGGP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(1,2,5-Thiadiazol-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine” is a complex organic molecule that contains several functional groups. It has a thiadiazole ring, a pyridine ring, a trifluoromethyl group, and a piperazine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiadiazol-3-yl group might be introduced via a reaction with a suitable precursor . The trifluoromethyl group could be introduced using a trifluoromethylation reagent . The piperazine ring could be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The thiadiazole and pyridine rings are aromatic and planar, while the piperazine ring is aliphatic and puckered .Chemical Reactions Analysis
This compound could undergo a variety of chemical reactions. For example, the thiadiazole ring might undergo electrophilic substitution reactions, while the pyridine ring might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, it might have a high boiling point due to the presence of several polar groups .科学的研究の応用
Synthesis and Pharmaceutical Applications
- The development of novel compounds featuring thiadiazole and piperazine units has been a significant area of research. Compounds incorporating these motifs have been explored for their potential as receptor agonists or antagonists, highlighting the importance of these structures in medicinal chemistry. For example, amino acid derivatives of 1,2,5-thiadiazol-3-yl-piperazine have been identified as potent 5-HT1A receptor agonists and antagonists, showcasing selective affinity for 5-HT1A receptors over other receptor types (Sabb et al., 2001).
Antimicrobial Activity
- Piperazine analogues, including 1,3,4-thiadiazole rings, have been synthesized and tested for antimicrobial effects against bacteria such as Vibrio cholera and Bacillus subtilis. These studies suggest that compounds with these core structures exhibit capable antimicrobial activities, offering potential avenues for developing new antibacterial agents (Kumar et al., 2021).
Synthesis of Heterocyclic Compounds
- Research into the synthesis of s-triazine-based thiazolidinones as antimicrobial agents involves constructing complex molecules that include piperazine units. These compounds have been evaluated against a range of bacteria and fungi, highlighting the broad-spectrum potential of such structures in addressing microbial resistance (Patel et al., 2012).
Biological Activity and Evaluation
- The exploration of 1,3,4-thiadiazole amide derivatives containing piperazine for their biological activities has led to the identification of compounds with inhibitory effects on specific bacteria. Such research underscores the versatility of these chemical frameworks in generating biologically active molecules (Xia, 2015).
将来の方向性
特性
IUPAC Name |
[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5OS/c14-13(15,16)10-2-1-9(7-17-10)12(22)21-5-3-20(4-6-21)11-8-18-23-19-11/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKYYENQYBXGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2,5-Thiadiazol-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![Methyl 2-[[1-methyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-yl]amino]acetate](/img/structure/B2965800.png)




![1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2965812.png)


![(2,5-Dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-acetic acid](/img/structure/B2965817.png)
![N-(2,4-difluorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2965818.png)


![(E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2965821.png)